4-Ethyl-6-methoxypyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-ethyl-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(11-2)10-7(8)9-5/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
HKGYXHGWVHSOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)N)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethyl 6 Methoxypyrimidin 2 Amine and Its Derivatives
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis
The construction of the pyrimidine ring is a well-established field in organic chemistry, with a rich history of classical methods and a continuous drive towards the development of more efficient and versatile contemporary strategies. These approaches typically involve the condensation of a three-carbon component with a reagent containing an N-C-N fragment.
Cyclocondensation Reactions Utilizing Guanidine (B92328) and Related Precursors
A cornerstone of pyrimidine synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and guanidine or its derivatives. researchgate.netrsc.org This robust and widely employed method, often referred to as the Principal Synthesis, allows for the direct formation of the 2-aminopyrimidine (B69317) core. The reaction proceeds through the initial formation of an intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrimidine ring.
The versatility of this approach is demonstrated by the wide range of β-dicarbonyl compounds that can be utilized, including β-keto esters, β-diketones, and malonic esters. For instance, the reaction of β-keto esters with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) is a common method for producing substituted 2-aminopyrimidinones. researchgate.net
| Precursor 1 | Precursor 2 | Base | Solvent | Product Type |
| β-Keto Ester | Guanidine Hydrochloride | KOH | Ethanol | 2-Aminopyrimidinone |
| 1,3-Diketone | Guanidine Carbonate | - | DMF | 2-Aminopyrimidine |
| Diethyl Malonate | Guanidine Nitrate | Sodium Methoxide (B1231860) | Methanol | 2-Amino-4,6-dihydroxypyrimidine |
De Novo Heterocycle Synthesis Strategies
De novo synthesis strategies for pyrimidines involve the assembly of the heterocyclic ring from acyclic precursors in a stepwise manner, often mimicking biosynthetic pathways. These methods offer a high degree of control over the substitution pattern of the final product. While not always as direct as cyclocondensation reactions, they can be advantageous for accessing complex or highly functionalized pyrimidines.
Oxidative Annulation and Three-Component Coupling Reactions
In recent years, modern synthetic methodologies have focused on increasing efficiency and atom economy. Oxidative annulation reactions have emerged as a powerful tool for pyrimidine synthesis. For example, a copper-catalyzed [3+3] annulation of amidines with saturated ketones provides a novel route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and aromatization.
Three-component reactions represent another significant advancement, allowing for the construction of the pyrimidine ring in a single pot from three different starting materials. An efficient and convenient multicomponent reaction for preparing 2-amino-4,6-diarylpyrimidines involves the condensation of an aromatic aldehyde, an aromatic ketone, and guanidine carbonate under solvent-free conditions. These methods are highly desirable for their operational simplicity and reduced environmental impact.
Targeted Synthesis of 4-Ethyl-6-methoxypyrimidin-2-amine
The specific synthesis of this compound requires a strategic approach to introduce the ethyl and methoxy (B1213986) groups at the desired positions of the 2-aminopyrimidine core.
Specific Precursors and Reaction Pathways for the Ethyl and Methoxy Substitution Pattern
A plausible and efficient route to this compound involves a two-step sequence starting from a readily available β-ketoester.
Step 1: Cyclocondensation to form 2-Amino-4-ethyl-6-hydroxypyrimidine
The initial step involves the cyclocondensation of guanidine with an ethyl-substituted β-ketoester, namely ethyl 3-oxopentanoate (B1256331) . This reaction, typically carried out in the presence of a base such as sodium ethoxide in ethanol, would yield 2-Amino-4-ethyl-6-hydroxypyrimidine . The use of ethyl 3-oxopentanoate as the three-carbon precursor directly installs the required ethyl group at the 4-position of the pyrimidine ring. The initial product of this condensation is the hydroxypyrimidine tautomer.
Step 2: Methylation of the Hydroxypyrimidine
The second step is the methylation of the hydroxyl group at the 6-position. This can be achieved by reacting 2-Amino-4-ethyl-6-hydroxypyrimidine with a suitable methylating agent. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack. The choice of base and solvent is crucial to ensure selective O-methylation over potential N-methylation of the amino group.
An alternative approach could involve the initial synthesis of a dihalopyrimidine followed by sequential nucleophilic substitution. For instance, starting from a suitable precursor, one could synthesize 2-amino-4,6-dichloropyrimidine (B145751). Subsequent reaction with a source of an ethyl group (e.g., an organometallic reagent) and then with sodium methoxide could potentially yield the target molecule, although regioselectivity in such substitutions can be a challenge.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For the initial cyclocondensation reaction , key parameters to consider for optimization include:
Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) can significantly influence the reaction rate and yield.
Solvent: The polarity and boiling point of the solvent (e.g., ethanol, methanol, DMF) can affect the solubility of the reactants and the reaction temperature.
Temperature and Reaction Time: Careful control of the reaction temperature and duration is necessary to ensure complete reaction while minimizing the formation of byproducts.
For the subsequent methylation step , optimization is critical to achieve high selectivity for O-methylation. Factors to be optimized include:
Methylating Agent: The reactivity of the methylating agent (e.g., dimethyl sulfate vs. methyl iodide) can impact selectivity.
Base: A non-nucleophilic base is often preferred to avoid competition with the methylation reaction.
Solvent: The solvent can influence the solubility of the intermediate and the reactivity of the nucleophile.
Temperature: Lower temperatures may favor O-methylation over N-methylation.
The table below summarizes potential conditions for optimization.
| Reaction Step | Parameter | Conditions to Explore | Desired Outcome |
| Cyclocondensation | Base | Sodium Ethoxide, Potassium Carbonate, DBU | High yield of 2-Amino-4-ethyl-6-hydroxypyrimidine |
| Solvent | Ethanol, Methanol, DMF | Improved solubility and reaction rate | |
| Temperature | Reflux, Room Temperature | Complete reaction, minimal side products | |
| Methylation | Methylating Agent | Dimethyl Sulfate, Methyl Iodide | Efficient methylation |
| Base | Potassium Carbonate, Sodium Hydride | Selective O-methylation | |
| Solvent | Acetone, DMF, THF | Enhanced selectivity and yield | |
| Temperature | 0 °C to Room Temperature | Minimized N-methylation |
By systematically optimizing these parameters, it is possible to develop a robust and high-yielding synthetic route to this compound, a compound with considerable potential in various fields of chemical science.
Green Chemistry Principles in Pyrimidine Synthesis
Solvent-Free and Microwave-Assisted Synthetic Routes
The combination of solvent-free conditions and microwave irradiation represents a significant leap forward in the green synthesis of pyrimidine derivatives. mdpi.comnih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times, from hours to minutes, and can result in higher yields and purer products compared to conventional heating methods. rsc.org
One notable approach involves the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines. By reacting formyl-quinoline derivatives, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF at 150°C under microwave irradiation, the target compounds were obtained in good yields (68–82%) within just 8 minutes. rsc.org Another example is the catalyst-free synthesis of quinolines under microwave conditions, which also demonstrated significantly higher yields (72%) compared to conventional heating (34%). rsc.org
Solvent-free microwave-assisted synthesis has been successfully employed for preparing uracil (B121893) and cytosine nucleobases. mdpi.com For instance, the reaction of β-ketoesters or β-aldehydoesters with urea (B33335) to form uracil analogues, and the reaction of benzoylacetonitriles with guanidine to produce cytosine derivatives, are significantly enhanced by microwave irradiation in the absence of a solvent. mdpi.com The use of a Lewis acid like BF₃·Et₂O can further improve reaction yields and conversion rates in these syntheses. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrimidine Synthesis
| Reaction Type | Catalyst/Conditions | Microwave Time | Microwave Yield | Conventional Time | Conventional Yield | Reference |
| Dihydropyrido[2,3-d]pyrimidine Synthesis | Catalyst-free, DMF, 150°C | 8 min | 68-82% | - | - | rsc.org |
| Quinoline Synthesis | Catalyst-free, Ethanol | - | 72% | - | 34% | rsc.org |
| Quinolin-4-ylmethoxychromen-4-one Synthesis | YbCl₃, Solvent-free, 100°C | 4 min | 80-95% | 60 min | Lower | rsc.org |
Ultrasonic Synthesis and Mechanochemical Approaches
Ultrasound irradiation has emerged as another effective green chemistry tool for synthesizing pyrimidines and their fused derivatives. nih.govdntb.gov.ua Sonochemistry can accelerate reactions, improve yields, and often allows for the use of milder reaction conditions. nih.govmdpi.com The application of ultrasound can lead to shorter reaction times and simplified work-up procedures. rasayanjournal.co.in
A notable example is the ultrasound-assisted, one-pot, multicomponent synthesis of highly functionalized pyrimidine and pyridine (B92270) derivatives at room temperature in the presence of NaOH, resulting in excellent yields. nih.gov This method highlights the operational simplicity and environmentally friendly nature of ultrasonic synthesis. nih.gov Research has shown that in some cases, conducting reactions in water under ultrasonic irradiation can lead to high yields without the need for a catalyst. mdpi.com
Mechanochemistry, which involves inducing reactions through mechanical force, is another solvent-free approach gaining traction. nih.govresearchgate.net This method, often performed using ball milling, can create amorphous mixtures of reactants with a larger surface area, facilitating reactions at room temperature and minimizing waste. rasayanjournal.co.innih.gov For instance, a novel catalytic technique using porous poly-melamine-formaldehyde for creating triazolopyrimidines was successfully carried out using a planetary ball milling technique, adhering to green chemistry principles. rasayanjournal.co.in
Application of Catalytic Agents (Metal-Free, Heterogeneous, Reusable)
The development of efficient and reusable catalysts is a cornerstone of green pyrimidine synthesis. rasayanjournal.co.inresearchgate.net The focus is on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and metal-free catalysts, which avoid potential product contamination. researchgate.net
Graphite oxide has been identified as a highly effective, metal-free, and reusable carbocatalyst for the synthesis of pyrimidine derivatives under solvent-free conditions. researchgate.net This heterogeneous catalyst can be recycled and reused for up to nine consecutive runs without a significant drop in its catalytic activity. researchgate.net Similarly, nanocrystalline MgO has been used as a highly efficient and reusable catalyst for the three-component condensation reaction to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives in water. researchgate.net
Magnetically recoverable nanocatalysts are also gaining prominence. nih.gov These catalysts, which can be easily removed from the reaction medium using a magnet, offer high catalytic activity and stability, simplifying the purification process and enhancing the sustainability of the synthesis. nih.gov Other innovative catalytic systems include the use of choline (B1196258) hydroxide, a green and recyclable catalyst and reaction medium, for the synthesis of substituted pyrimidines. mdpi.com
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. acs.orgepa.govjk-sci.com This approach moves beyond simply maximizing the percentage yield and provides a more accurate measure of a reaction's efficiency by considering the amount of waste generated. nih.govrsc.org
In the context of synthesizing this compound, applying atom economy principles would involve choosing reaction pathways that are inherently more efficient at the molecular level. Addition and isomerization reactions are typically more atom-economical than substitution and elimination reactions, which inherently generate byproducts. nih.govjk-sci.com
Multicomponent reactions (MCRs) are particularly well-suited for maximizing atom economy as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in The development of catalytic, one-pot MCRs for pyrimidine synthesis directly addresses the goals of atom economy and waste minimization. researchgate.netresearchgate.net By reducing the number of synthetic steps and minimizing the formation of byproducts, these methods lead to a more sustainable and cost-effective production of pyrimidine derivatives. nih.gov
Flow Chemistry and Continuous Synthesis Approaches for Pyrimidine Derivatives
Flow chemistry, or continuous synthesis, offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of pyrimidine derivatives. nih.govmdpi.com This technology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comuc.pt
The key benefits of flow chemistry include enhanced heat and mass transfer, improved safety profiles, and the potential for straightforward automation and scale-up. mdpi.comuc.pt For pyrimidine synthesis, this translates to higher yields, shorter reaction times, and improved product consistency. A notable example is the synthesis of 2-aminopyrimidine derivatives using a monolith-supported "catch-react-release" methodology in a flow setup. uc.pt This approach involves immobilizing a thiouronium salt on a solid support, which then reacts with various enaminones to produce the desired pyrimidine derivatives with high purity.
Reaction Chemistry and Mechanistic Investigations of 4 Ethyl 6 Methoxypyrimidin 2 Amine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, while rendering it less reactive towards electrophilic substitution. wikipedia.org The substituents on the ring—amino, methoxy (B1213986), and ethyl groups—further modulate this reactivity.
Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, especially when a good leaving group, such as a halogen, is present at the activated 2-, 4-, or 6-positions. wikipedia.orgwikipedia.org For precursors to 4-Ethyl-6-methoxypyrimidin-2-amine, such as those containing chlorine atoms at the C4 or C6 position, these sites are highly susceptible to displacement by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nature of the pyrimidine nitrogens effectively stabilizes the negative charge developed during the attack of the nucleophile. stackexchange.com
Research on structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine (B145751) and 2-amino-4-chloro-6-methoxypyrimidine (B129847), provides significant insight into these transformations. Studies have shown that the chlorine atoms in these molecules can be selectively or successively replaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.govmdpi.comnih.gov For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine, often without a solvent. nih.gov The chlorine at C4 in 2-amino-4-chloro-6-methoxypyrimidine is readily substituted, demonstrating the high reactivity of this position. nih.gov
| Precursor | Nucleophile | Product | Conditions | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2-Amino-4-amino-6-chloropyrimidines | Triethylamine, Fusion | nih.gov |
| 2-Amino-4-chloro-6-methoxypyrimidine | Indoline | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine | - | mdpi.com |
| 2-Amino-4-chloro-6-methylpyrimidine (B145687) | Primary/Secondary Amines | 2-Amino-4-amino-6-methylpyrimidines | - | researchgate.net |
This table presents examples of Nucleophilic Aromatic Substitution (NAS) reactions on pyrimidine rings structurally related to this compound, demonstrating the displacement of halogen substituents.
Electrophilic Aromatic Substitution (EAS) and Functionalization of the Pyrimidine Core
Due to the π-deficient nature of the pyrimidine ring, classical electrophilic aromatic substitution (EAS) reactions are generally difficult to achieve and require harsh conditions. wikipedia.org The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, the presence of strong electron-donating groups, such as the amino and methoxy groups in this compound, can mitigate this deactivation to some extent.
When EAS does occur, the substitution pattern is directed by the existing substituents. The 2-amino and 6-methoxy groups are ortho-, para-directing activators, while the 4-ethyl group is also an ortho-, para-directing activator. In this molecule, the C5 position is the most likely site for electrophilic attack, as it is ortho to the 4-ethyl and 6-methoxy groups and meta to the 2-amino group, and it is the most electron-rich position on the ring. Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to proceed at this position, though likely requiring forcing conditions.
C-H Functionalization Strategies on the Pyrimidine Ring
Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more efficient way to modify heterocyclic cores like pyrimidine. researchgate.netcolab.wsthieme-connect.com These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches.
Transition-Metal-Catalyzed C-H Functionalization: Palladium, rhodium, and iridium catalysts are commonly employed for the direct arylation, alkylation, or alkenylation of pyrimidine C-H bonds. thieme-connect.com These reactions often utilize a directing group to achieve regioselectivity. nih.gov In the context of this compound, the pyrimidine nitrogen atoms or the exocyclic amino group can act as directing groups to guide the catalyst to a specific C-H bond, often at an adjacent position. For instance, pyrimidine-based directing groups have been shown to facilitate meta-C-H functionalization. nih.gov
Metal-Free C-H Functionalization: Metal-free C-H functionalization reactions are also gaining prominence. rsc.org These can include direct nucleophilic attack on the electron-deficient pyrimidine ring to form a σH-adduct, followed by oxidation, or reactions involving radical intermediates. thieme-connect.com For example, metal-free C-H borylation of 2-pyrimidylanilines has been demonstrated, where the pyrimidine ring directs the borylation to the ortho-C-H bond of the aniline (B41778) ring. rsc.org
| Functionalization Type | Reagents/Catalyst | Position | Description | Reference |
| Oxidative Heteroarylation | Pd(OAc)₂, AgOAc, Ligand | C2, C4, C6 | Palladium-catalyzed coupling of pyrimidine with another heteroarene via double C-H activation. | thieme-connect.com |
| Borylation | BBr₃, Base | Ortho to directing group | Metal-free directed C-H borylation using the pyrimidine nitrogen as a directing atom. | rsc.org |
| Amination | - | C2 | Site-selective C-H functionalization to form pyrimidinyl iminium salt intermediates, which are then converted to amines. | researchgate.net |
This table summarizes modern C-H functionalization strategies applicable to the pyrimidine ring, highlighting the reagents and typical positions of functionalization.
Transformations of the 2-Amino Group
The 2-amino group on the pyrimidine ring is a versatile functional handle, behaving as a typical primary aromatic amine, although its nucleophilicity is somewhat reduced by the electron-withdrawing nature of the heterocyclic ring. It readily participates in a variety of derivatization, condensation, and cyclization reactions. chemrxiv.orgacs.org
Derivatization Reactions Involving the Primary Amine Moiety
The primary amine moiety can be readily modified through several common organic transformations. These derivatization reactions are crucial for synthesizing a diverse library of compounds from a common scaffold.
Acylation: The 2-amino group reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Alkylation and Arylation: The amino group can be alkylated or arylated under various conditions, for example, through reductive amination or Buchwald-Hartwig amination.
Reaction with Formaldehyde (B43269): 2-Aminopyrimidines react with formaldehyde to yield N-methylol derivatives or, with excess amine, methylenebis(aminopyrimidines). nih.gov This reaction highlights the nucleophilic character of the amino group. nih.gov
Formation of Schiff Bases: Condensation with aldehydes and ketones produces the corresponding imines (Schiff bases), which are valuable intermediates for further synthetic transformations.
Condensation and Cyclization Reactions of the 2-Amino Group
The 2-aminopyrimidine moiety is a key building block for the synthesis of fused heterocyclic systems. sioc-journal.cn The endocyclic ring nitrogen and the exocyclic amino group together constitute a binucleophilic system that can react with various electrophilic partners to construct new rings. sioc-journal.cn
This reactivity is widely exploited to synthesize bicyclic and polycyclic systems of medicinal and material interest. Common reactions involve condensation with:
β-Dicarbonyl Compounds: Reactions with reagents like ethyl acetoacetate (B1235776) or diethyl malonate can lead to the formation of fused pyrido[1,2-a]pyrimidine (B8458354) systems. acs.org
α-Halocarbonyls: Condensation with α-haloketones or α-haloesters is a classic method for constructing imidazo[1,2-a]pyrimidine (B1208166) rings.
Other Bifunctional Reagents: A wide array of reagents containing two electrophilic centers can undergo cyclocondensation with 2-aminopyrimidines. For example, reaction with aqueous formaldehyde can lead to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines after an initial dimerization. researchgate.net
These cyclization reactions provide a powerful strategy for elaborating the this compound core into more complex molecular architectures.
| Reactant | Product Type | Description | Reference |
| Alkyl Acrylates/3-Halopropionates | Fused Pyrido[1,2-a]pyrimidines | Cyclization of 2-aminopyridine (B139424) derivatives, applicable to aminopyrimidines. | acs.org |
| Ethyl Malonate | Fused Pyrido[1,2-a]pyrimidines | Reaction of substituted 2-aminopyridines leading to cyclized products. | acs.org |
| Formaldehyde | 1,3,5-Hexahydrotriazines | Acid-catalyzed cyclocondensation of N,N'-bis(pyrimidinyl)methanediamines with formaldehyde. | researchgate.net |
| Barbituric Acids | Fused Tri-heterocyclic Systems | Unexpected condensation reactions can occur, for example, resembling a Mannich-type process. | scielo.org.mx |
This table illustrates the types of condensation and cyclization reactions the 2-amino group can undergo, leading to the formation of various fused heterocyclic systems.
Reactivity of the 4-Ethyl and 6-Methoxy Substituents
The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic effects of its substituents: the 4-ethyl group, the 6-methoxy group, and the 2-amino group. These groups collectively modulate the electron density of the heterocyclic ring, thereby directing the outcome of various chemical transformations.
Influence of Alkyl and Alkoxy Groups on Ring Activation and Regioselectivity
The ethyl and methoxy groups, both being electron-donating, activate the pyrimidine ring. The methoxy group, with its oxygen lone pair, can donate electron density through resonance, strongly activating the ring towards electrophilic attack. The ethyl group, an alkyl substituent, provides a weaker activating effect through induction. This increased electron density, however, is juxtaposed with the inherent electron-deficient nature of the pyrimidine ring due to the two electronegative nitrogen atoms. bhu.ac.in
This dual character influences the regioselectivity of its reactions. For electrophilic substitution, which is generally difficult on unactivated pyrimidines, the activating groups would direct incoming electrophiles to the C5 position, which is meta to both nitrogen atoms and benefits from the electron-donating effects of the substituents. bhu.ac.ingrowingscience.com
In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated towards attack. In the case of this compound, if a suitable leaving group were present at the 4- or 6-position, it could be displaced by a nucleophile. The presence of the electron-donating ethyl and methoxy groups can, however, modulate this reactivity. For instance, in related pyrimidine systems, the alkoxy group itself can act as a leaving group in nucleophilic substitution reactions, particularly when the ring is activated by strong electron-withdrawing groups. chemrxiv.orgresearchgate.net The regioselectivity of such reactions is often a complex interplay of electronic and steric factors, with the 4- and 6-positions being generally more reactive towards nucleophilic attack than the 2-position. google.comresearchgate.net
Synthetic Transformations at the Ethyl Group (e.g., Benzylic Halogenation, Oxidation)
The ethyl group attached to the pyrimidine ring at the C4 position is analogous to a benzylic group and is therefore susceptible to specific transformations.
Benzylic Halogenation: The carbon atom of the ethyl group directly attached to the pyrimidine ring is a "benzylic-like" position. This position is particularly susceptible to free radical halogenation. numberanalytics.comlibretexts.orgyoutube.comnumberanalytics.com The reaction proceeds via a free radical mechanism, where a halogen radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized radical intermediate. libretexts.orgmasterorganicchemistry.com This stability is key to the selectivity of the reaction. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) are commonly used for this purpose to achieve selective bromination at the benzylic position. libretexts.orgmasterorganicchemistry.com
Table 1: Benzylic Halogenation of an Ethyl-Substituted Aromatic Ring
| Reactant | Reagent | Product | Reaction Type |
| Ethylbenzene | N-Bromosuccinimide (NBS), Light | (1-Bromoethyl)benzene | Free Radical Halogenation |
This table illustrates a general benzylic halogenation reaction analogous to what could be expected for the ethyl group of this compound.
Oxidation: The ethyl group can also undergo oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. masterorganicchemistry.com Depending on the reaction conditions and the presence of benzylic hydrogens, this can lead to the formation of a ketone (by oxidation of the secondary benzylic carbon) or, with more vigorous oxidation, cleavage of the ethyl group to a carboxylic acid at the ring. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. masterorganicchemistry.com
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies of related pyrimidine systems provide insights into the potential reaction pathways for this compound.
In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex is a key intermediate. researchgate.net This is a negatively charged intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring. The stability of this complex influences the reaction rate. For pyrimidines, the negative charge can be delocalized over the nitrogen atoms, which helps to stabilize the intermediate.
In some reactions, particularly cycloadditions or rearrangements, the formation of zwitterionic intermediates has been proposed. mdpi.com These intermediates possess both a positive and a negative formal charge and can be involved in multi-step reaction pathways.
Computational studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to investigate reaction mechanisms, predict the feasibility of different pathways, and characterize the electronic structure of intermediates and transition states. mdpi.com
Role of Catalysis in Directing Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis, and reactions involving pyrimidines are no exception. Catalysts can enhance reaction rates, improve yields, and, critically, control regioselectivity.
Various metal-based catalysts have been utilized in the synthesis and functionalization of pyrimidines. For instance, nickel-catalyzed cross-coupling reactions are effective for forming C-C and C-N bonds. mdpi.comresearchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand on the metal center is crucial for modulating the catalyst's reactivity and selectivity.
Iridium-catalyzed multicomponent reactions have been developed for the regioselective synthesis of substituted pyrimidines from simpler starting materials like alcohols and amidines. mdpi.comorganic-chemistry.org These processes often involve a cascade of condensation and dehydrogenation steps.
Lewis acidic catalysts, including certain ionic liquids, have been shown to be effective in promoting cyclization reactions to form the pyrimidine ring, for example, in the synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758). researchgate.net These catalysts can activate substrates towards nucleophilic attack and facilitate key bond-forming steps.
Table 2: Catalysts in Pyrimidine Synthesis
| Catalyst Type | Example | Application | Role of Catalyst |
| Nickel Complex | Ni-based catalysts | Dehydrogenative coupling of alcohols and amidines | Facilitates dehydrogenation via hydride or hydrogen atom transfer. mdpi.comresearchgate.net |
| Iridium Pincer Complex | [Ir]-PN5P | Multicomponent synthesis from alcohols and amidines | Catalyzes regioselective C-C and C-N bond formation. mdpi.comorganic-chemistry.org |
| Lewis Acidic Ionic Liquid | Et₃NHCl-2ZnCl₂ | Cyclization to form 2-amino-4,6-dimethoxypyrimidine | Activates substrates and increases reaction rate. researchgate.net |
Computational and Theoretical Investigations of 4 Ethyl 6 Methoxypyrimidin 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations for pyrimidine (B1678525) derivatives are typically performed using DFT with functionals like B3LYP, combined with basis sets such as 6-311++G(d,p). researchgate.net These methods provide a balance between computational cost and accuracy for predicting molecular properties.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. materialsciencejournal.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. materialsciencejournal.org For substituted pyrimidines, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the ring system. The introduction of an ethyl group (an electron-donating group) and a methoxy (B1213986) group (which can be electron-donating or withdrawing depending on its position) can modulate the HOMO and LUMO energy levels.
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Pyrimidines This table presents typical values for similar compounds, as direct experimental or computational data for 4-Ethyl-6-methoxypyrimidin-2-amine is not available in the search results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | -6.125 | -1.157 | 4.968 researchgate.net |
Theoretical geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. researchgate.net
The planarity of the pyrimidine ring is a key feature. nih.gov The orientation of the ethyl and methoxy substituents relative to the ring will be a primary focus of conformational analysis. It is expected that the ethyl group will adopt a staggered conformation to minimize steric hindrance. The methoxy group's orientation can influence the electronic properties of the ring.
Table 2: Predicted Optimized Geometrical Parameters for a Pyrimidine Derivative Based on data for 4-Chloro-6-methoxypyrimidin-2-amine, as a close analog. nih.govresearchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-N (ring) | ~1.3-1.4 |
| C-C (ring) | ~1.3-1.4 |
| C-N (amino) | ~1.3-1.4 |
| C-O (methoxy) | ~1.3-1.4 |
| N-C-N (angle) | ~115-125 |
Vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes, one can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov
For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the ethyl and methoxy groups, and various C-C and C-N stretching and bending modes of the pyrimidine ring. nih.gov Comparing the calculated frequencies with experimental spectra helps to confirm the molecular structure. researchgate.net
Table 3: Key Vibrational Frequencies for Aminopyrimidines This table presents typical ranges for functional groups found in the target molecule, based on general spectroscopic data and studies on similar compounds. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300-3500 |
| Amino (N-H) | Scissoring | ~1600-1650 |
| Alkyl (C-H) | Stretching | 2850-3000 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400-1600 |
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). nih.gov Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). nih.gov The presence of electron-donating (amino, ethyl, methoxy) and electron-accepting groups connected by a π-conjugated system (the pyrimidine ring) can lead to significant NLO responses. nih.gov
The intramolecular charge transfer from the donor groups to the acceptor system upon excitation is a key factor for high NLO activity. nih.gov Theoretical calculations can quantify this charge transfer and predict the magnitude of the NLO effect.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
In the MEP map of this compound, the regions of most negative potential (red) are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack. The amino group also contributes to the electron-rich nature of the molecule. masterorganicchemistry.comresearchgate.net
Conversely, the hydrogen atoms of the amino group and the regions around the carbon atoms of the ring that are adjacent to the electronegative nitrogen atoms would exhibit a more positive potential (blue or green), making them potential sites for nucleophilic attack. The MEP map provides a clear, visual guide to the reactive sites of the molecule. researchgate.netresearchgate.net
Prediction of Reaction Sites and Chemical Reactivity
Computational methods are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic strategies. For pyrimidine derivatives, reactivity is dictated by the electron distribution within the heterocyclic ring and the nature of its substituents. The pyrimidine ring itself is generally electron-deficient due to the presence of two electronegative nitrogen atoms. gsconlinepress.comgrowingscience.com
The reactivity of this compound is influenced by the interplay of its functional groups: the electron-donating amino and methoxy groups, and the alkyl ethyl group. The amino group at position 2 and the methoxy group at position 6 are expected to increase the electron density of the pyrimidine ring through resonance, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. Conversely, these groups can also influence the acidity of protons and the susceptibility of adjacent carbons to nucleophilic substitution.
To predict reaction sites, computational chemists often employ calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map visually represents the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). For analogous 2-aminopyrimidine (B69317) systems, the exocyclic amino group and the nitrogen atoms within the ring are often identified as key sites for interaction. nih.gov
The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insights into the molecule's ability to donate and accept electrons. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites for electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. In similar pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and the amino substituent, while the LUMO is primarily located on the pyrimidine ring carbons. researchgate.net
A hypothetical reactivity analysis for this compound would likely indicate that electrophilic substitution would preferentially occur at the 5-position, which is activated by both the 2-amino and 6-methoxy groups. Nucleophilic attack, a common reaction for substituted pyrimidines (especially involving displacement of a leaving group), is also a possibility. While the methoxy group is not a superb leaving group, protonation or conversion to a better leaving group could facilitate substitution at the 6-position. The amino group's nitrogen atoms are also potential sites for reactions like alkylation or acylation.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding stability and reactivity. researchgate.net
NBO analysis can quantify the strength of intermolecular interactions, such as hydrogen bonding, which are critical in the solid-state structure and biological activity of pyrimidine derivatives. For this compound, the amino group can act as a hydrogen bond donor, while the ring nitrogens and the oxygen of the methoxy group can act as hydrogen bond acceptors. Studies on the closely related 4-Chloro-6-methoxypyrimidin-2-amine have shown the formation of hydrogen-bonded dimers in the crystal lattice. nih.gov
A hypothetical NBO analysis for 4-Ethyl-6-methoxypyrimid-2-amine would likely reveal significant charge transfer from the lone pairs of the amino nitrogen and methoxy oxygen to the antibonding orbitals of the pyrimidine ring.
| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Hypothetical E(2) (kcal/mol) |
| LP(1) N(amino) | π (C4-C5) | High |
| LP(1) N(amino) | π* (N1-C2) | Moderate |
| LP(1) O(methoxy) | π* (C5-C6) | High |
| LP(1) O(methoxy) | π* (N1-C6) | Moderate |
*This table presents hypothetical stabilization energies based on trends observed in similar molecules. Actual values would require specific calculations.
The ethyl group at the 4-position, being an alkyl group, primarily exerts a weak electron-donating inductive effect. This would slightly increase the electron density in the pyrimidine ring, contributing to its stability. The delocalization energies calculated by NBO analysis would reflect the contributions of both resonance and hyperconjugation effects to the molecular stability. The greater the delocalization of electron density, as indicated by higher E(2) values for donor-acceptor interactions, the more stable the molecular system.
Tautomerism Studies and Energetic Preferences
Aminopyrimidines can exist in different tautomeric forms, most commonly the amino and imino forms. The relative stability of these tautomers is crucial as it can significantly affect their chemical and biological properties. Computational studies on 2-aminopyrimidine and its derivatives have shown that the amino form is generally the most stable tautomer. researchgate.netnih.gov
For this compound, the primary tautomeric equilibrium to consider is between the canonical amino form (this compound) and the imino form (4-Ethyl-6-methoxy-1(2H)-pyrimidin-2-imine). Computational calculations of the relative energies of these tautomers, often performed using methods like Density Functional Theory (DFT), can predict the predominant form.
Based on studies of similar compounds, it is highly probable that the amino tautomer of this compound is energetically more favorable than the imino tautomer. The aromaticity of the pyrimidine ring is better preserved in the amino form, which contributes to its greater stability.
| Tautomer | Hypothetical Relative Energy (kcal/mol) * | Predicted Stability |
| Amino form | 0.00 | Most Stable |
| Imino form | > 5 | Less Stable |
*This table presents a hypothetical energetic preference based on known trends for 2-aminopyrimidines. researchgate.net
Applications of 4 Ethyl 6 Methoxypyrimidin 2 Amine As a Versatile Synthetic Precursor
Precursor in Organic Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The presence of a halogen atom (typically chlorine or bromine) on the pyrimidine (B1678525) ring of a precursor to 4-Ethyl-6-methoxypyrimidin-2-amine, or a related derivative, is crucial for its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. In the context of pyrimidine chemistry, the electron-deficient nature of the pyrimidine ring enhances its reactivity in Suzuki couplings compared to analogous benzene-based halides. acs.org For a hypothetical precursor like 2-amino-4-chloro-6-ethylpyrimidine, a Suzuki coupling with an arylboronic acid could be employed to introduce a variety of aryl or heteroaryl substituents at the 4-position. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. acs.orgresearchgate.net The choice of solvent can be critical, with mixtures like water/ethanol (B145695)/benzene or glyme/water often being used. acs.org One-pot, regioselective double Suzuki couplings have also been developed for dichloropyrimidines, demonstrating the potential for sequential functionalization. nih.gov
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides or triflates and primary or secondary amines, catalyzed by a palladium complex. While direct Buchwald-Hartwig amination on this compound itself is less common, a related precursor such as a 4- or 6-halopyrimidine derivative could readily undergo this transformation. For instance, nickel-catalyzed Buchwald-Hartwig amination has been successfully applied to pyrimidin-2-yl tosylates with various nitrogen-containing nucleophiles like indole (B1671886) and benzimidazole. nwnu.edu.cn Similarly, palladium-catalyzed amination reactions have been reported for 6-bromo- and 6-chloropurine (B14466) nucleosides, which share structural similarities with functionalized pyrimidines. nih.gov The choice of ligand, such as Xantphos or other bulky electron-rich phosphines, is often crucial for achieving high yields and good functional group tolerance in these reactions. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds
| Reaction Type | Pyrimidine Substrate Example | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki Coupling | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Phenyl-substituted pyrimidines | acs.org |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Diaryl-substituted pyrimidines | nih.gov |
| Buchwald-Hartwig Amination | Pyrimidin-2-yl tosylates | Indole, Benzimidazole | Ni(dppp)Cl₂ | C2-substituted aminopyrimidines | nwnu.edu.cn |
| Buchwald-Hartwig Amination | 6-Chloropurine ribonucleosides | Arylamines | Pd(OAc)₂ / Xantphos | 6-Arylaminopurine nucleosides | nih.gov |
Functional Group Interconversions and Derivatizations
The functional groups present in this compound, namely the amino and methoxy (B1213986) groups, offer multiple avenues for further chemical modifications. These transformations are essential for creating a library of derivatives with diverse properties.
The primary amino group at the C2-position is a key site for derivatization. It can readily react with a variety of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated or arylated, although direct N-arylation often requires catalytic methods like the Buchwald-Hartwig amination mentioned previously. The amino group's ability to act as a nucleophile is fundamental to many synthetic strategies involving aminopyrimidines. nih.gov A general strategy for the site-selective C-H functionalization of pyrimidines can lead to pyrimidinyl iminium salt intermediates, which can be transformed into various amine products. nih.govresearchgate.net
The methoxy group at the C6-position is generally less reactive than the amino group. However, under certain conditions, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This transformation typically requires strong acids or Lewis acids. The resulting hydroxypyrimidine can exist in equilibrium with its keto tautomer, pyrimidone.
Furthermore, the pyrimidine ring itself can undergo electrophilic substitution reactions, although the electron-donating amino and methoxy groups direct the substitution to specific positions. Halogenation, nitration, and other electrophilic additions can introduce new functional handles for subsequent modifications. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through the reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with different amines, showcasing the versatility of the aminopyrimidine scaffold. researchgate.net
Utilization in Materials Science Research (e.g., Ligands, Sensors)
The structural features of this compound make it an attractive candidate for applications in materials science, particularly in the design of ligands for metal complexes and as a component of chemical sensors.
The nitrogen atoms within the pyrimidine ring, along with the exocyclic amino group, can act as coordination sites for metal ions. This allows this compound and its derivatives to function as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. Pyrimidine-derived ligands have been extensively used to create metal complexes with interesting magnetic, photoluminescent, and catalytic properties. researchgate.net For example, a porous indium-based MOF was successfully prepared using a pyrimidine-containing ligand, demonstrating remarkable gas sorption and catalytic capabilities. rsc.org The specific substitution pattern of this compound, with its ethyl and methoxy groups, could influence the resulting material's properties, such as pore size, stability, and selectivity.
In the realm of chemical sensors, the ability of the aminopyrimidine moiety to engage in specific interactions, such as hydrogen bonding and metal coordination, can be exploited for molecular recognition. Pyrimidine derivatives have been incorporated into fluorescent probes and chemosensors for the detection of various analytes. The emission properties of such sensors can be modulated by the binding of a target molecule to the pyrimidine-based receptor. For instance, BODIPY and porphyrin-based sensors have been developed for the recognition of amino acids and their derivatives, where the recognition event triggers a change in the sensor's optical properties. mdpi.com By functionalizing this compound with a suitable chromophore or fluorophore, it is conceivable to develop novel sensors for specific ions or small molecules. The chemisorption of pyrimidine onto silicon surfaces has also been studied, suggesting its potential use in molecular electronics. rsc.org
Synthesis and Exploration of Structural Analogs and Derivatives
Systematic Variation of Substituents on the Pyrimidine (B1678525) Ring
The pyrimidine ring is the central feature of the molecule, and its substitution pattern plays a crucial role in defining its chemical character. Modifications at the C4 and C6 positions, as well as the introduction of various functional groups, have been explored.
The ethyl group at the C4 position is a key site for structural variation. The synthesis of analogs with different alkyl chains at this position allows for the study of steric and electronic effects. While direct studies on 4-Ethyl-6-methoxypyrimidin-2-amine are not extensively detailed in the provided results, the general synthesis of 4-alkyl-substituted pyrimidines is well-established. These methods often involve the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). By selecting the appropriate β-dicarbonyl precursor, a variety of alkyl groups can be introduced at the C4 position.
For instance, the lithiation of a C6-methyl group on a pyrimidine ring followed by reaction with an electrophile is a known method for introducing or extending alkyl chains. researchgate.net This strategy could potentially be adapted to modify the C4-alkyl substituent. The impact of these modifications is often evaluated in the context of structure-activity relationship (SAR) studies. For example, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, variations at the C4 position with groups like benzylamino were shown to be critical for their inhibitory activity. nih.gov
Table 1: Examples of C4-Alkyl Pyrimidine Analogs and Synthetic Approaches
| C4-Substituent | Synthetic Precursor (Example) | General Method |
| Methyl | Acetylacetone | Condensation with guanidine |
| Propyl | 3-Oxohexanal | Condensation with guanidine |
| Isopropyl | 4-Methyl-2,4-pentanedione | Condensation with guanidine |
| Benzyl | Benzoylacetone | Condensation with guanidine |
This table presents hypothetical examples based on general pyrimidine synthesis principles, as direct research on varying the C4-ethyl group of the target compound was not found.
The methoxy (B1213986) group at the C6 position is another key point for modification. Varying the alkoxy group can influence the compound's solubility, metabolic stability, and interactions with biological targets. The synthesis of 6-alkoxy pyrimidine derivatives can be achieved by reacting a 6-chloropyrimidine intermediate with the desired alcohol in the presence of a base. google.com
Starting from a precursor like 2-amino-4-ethyl-6-chloropyrimidine, a range of alkoxy groups can be introduced at the C6 position by nucleophilic aromatic substitution. For example, reacting this chloro-intermediate with sodium ethoxide or sodium propoxide would yield the corresponding 6-ethoxy or 6-propoxy derivatives. The synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758) is a well-documented process, often starting from the cyclization of diethyl malonate and guanidine, followed by chlorination and then methoxylation. google.com This general pathway can be adapted for other alkoxy groups.
The introduction of halogens, cyano groups, or other functionalities onto the pyrimidine ring can significantly alter the electronic properties of the molecule. Halogenation can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) can be used to chlorinate the C5 position of pyrimidines. mdpi.com
The synthesis of cyano-substituted pyrimidines is also an area of interest. One approach involves the nucleophilic displacement of a suitable leaving group, such as a chloro or sulfinate group, at the C2 position with a cyanide salt. mdpi.com Another method describes the synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine through the cyclization of a dicyanoethylene derivative. scientific.net These methods highlight the feasibility of introducing cyano groups at various positions on the pyrimidine scaffold.
Furthermore, the introduction of other functional groups can be accomplished through various synthetic transformations. For example, triazolopyrimidines can be synthesized via the diazotization of aminopyrimidines. nih.gov These modifications open up avenues for creating a wide array of derivatives with potentially diverse properties.
Modifications of the 2-Amino Moiety
The 2-amino group is a versatile handle for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation, N-arylation, and the formation of amides, ureas, and thioureas.
N-alkylation of the 2-amino group introduces alkyl substituents, which can modulate the basicity and lipophilicity of the molecule. Methods for N-alkylation of 2-aminopyrimidines have been developed, including reactions using transition metal catalysts with alcohols as the alkylating agents, which is noted for being an environmentally friendly approach. google.commdpi.com Another approach involves using alkyl halides in the presence of a base. nih.govpsu.edu
N-arylation, the introduction of an aryl group, can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically involves treating the 2-aminopyrimidine (B69317) with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Copper-catalyzed N-arylation reactions with arylboronic acids also provide a mild and efficient route to N-aryl heterocycles. organic-chemistry.org Chemoselective N-arylation of 2-aminopyridine (B139424) derivatives with arynes has also been described, offering another potential route for modification. nih.govacs.org
Table 2: Selected N-Arylation Methods for 2-Aminopyrimidine Scaffolds
| Method | Catalyst/Reagents | Arylating Agent | Reference |
| Buchwald-Hartwig Amination | Pd(II) catalyst, Xantphos, NaOtBu | Aryl bromides | nih.gov |
| Chan-Lam Coupling | Copper(I) or (II) salts | Arylboronic acids | organic-chemistry.org |
| Aryne Coupling | In situ generated arynes | o-(trimethylsilyl)aryl triflates | nih.govacs.org |
The 2-amino group can readily react with acylating agents to form amides. The reaction of 2-aminopyrimidines with acyl chlorides or anhydrides, typically in the presence of a base, yields the corresponding N-acyl derivatives. Research has shown that 2-aminopyrimidines can be acylated to form compounds like 2-acetylamino-4-hydroxypyrimidines. rsc.org
The formation of ureas and thioureas provides another avenue for derivatization. These functional groups can be introduced by reacting the 2-aminopyrimidine with isocyanates or isothiocyanates, respectively. Alternatively, cyclocondensation reactions involving thiourea (B124793) can lead to the formation of pyrimidine derivatives, as seen in the synthesis of substituted bipyrimidines. nih.gov The synthesis of pyrimidinylureas and thioureas is a common strategy in medicinal chemistry to introduce hydrogen bonding motifs and explore structure-activity relationships.
Synthesis of Bicyclic and Polycyclic Systems Incorporating the this compound Core
The construction of bicyclic and polycyclic systems from a this compound core is a key area of synthetic exploration. While direct examples utilizing this specific starting material are not extensively documented, the general principles of pyrimidine chemistry allow for the extrapolation of synthetic routes. The primary approach involves the reaction of the 2-amino group or the activated pyrimidine ring with bifunctional reagents to form fused heterocyclic systems. These reactions often lead to the formation of pharmacologically relevant scaffolds such as pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrimido[1,2-a]benzimidazoles. rsc.orgnih.govnih.gov
One common strategy involves the initial conversion of the 6-methoxy group to a more reactive leaving group, such as a chloro group, to facilitate cyclization reactions. For instance, 2-amino-4,6-dichloropyrimidines are known precursors for a variety of fused systems through nucleophilic substitution reactions. nih.gov Following this logic, a plausible synthetic pathway would involve the synthesis of 2-amino-4-chloro-6-ethylpyrimidine, which can then undergo cyclization with various nucleophiles, followed by the introduction of the methoxy group.
Another approach is the direct utilization of the 2-amino group in condensation reactions. For example, cyclocondensation of 2-aminobenzimidazole (B67599) with β-diketones is a known method for preparing pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov Similarly, the 2-amino group of this compound could potentially react with α,β-unsaturated carbonyl compounds or other suitable electrophiles to yield fused ring systems. The synthesis of various fused pyrimidines often starts from suitably substituted aminopyrimidines, which undergo cycloaddition reactions. sciencescholar.ussciencescholar.us
The table below summarizes potential bicyclic and polycyclic systems that could be synthesized from a this compound core, based on established synthetic methodologies for related aminopyrimidine derivatives.
| Fused System | General Synthetic Approach | Potential Reagents |
| Pyrrolo[2,3-d]pyrimidines | Cyclization of a 4-substituted-5-functionalized pyrimidine. rsc.org | α-haloketones, α-haloesters |
| Thieno[2,3-d]pyrimidines | Annulation of a thiophene (B33073) ring onto the pyrimidine core. nih.gov | Sulfur reagents and a suitable carbon source |
| Pyrimido[1,2-a]pyrimidines | Reaction of the 2-amino group with a 1,3-dielectrophile. | β-dicarbonyl compounds, α,β-unsaturated ketones |
| Pyrimido[1,2-a]benzimidazoles | Cyclocondensation with 2-aminobenzimidazole precursors. nih.gov | β-ketoesters, malonic esters |
These synthetic strategies highlight the versatility of the this compound scaffold in constructing a diverse range of complex heterocyclic compounds.
Structure-Reactivity and Structure-Property Relationships in Derivatives
The relationship between the molecular structure of this compound derivatives and their resulting reactivity and physical properties is a critical aspect of their chemical exploration. The electronic and steric effects of the substituents on the pyrimidine ring play a pivotal role in dictating the molecule's behavior.
The pyrimidine ring itself is an electron-deficient system. The presence of the electron-donating 2-amino and 6-methoxy groups increases the electron density of the ring, which can influence its susceptibility to electrophilic and nucleophilic attack. The 4-ethyl group, being an alkyl substituent, has a modest electron-donating effect through induction.
The reactivity of the 2-amino group is a key feature. It can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions, allowing for the straightforward introduction of a wide array of substituents. nih.gov The nucleophilicity of this amino group is modulated by the electronic properties of the substituents at positions 4 and 6. The electron-donating methoxy group at the 6-position is expected to enhance the nucleophilicity of the 2-amino group.
The following table outlines the general influence of the ethyl and methoxy substituents on the reactivity and properties of the pyrimidine core:
| Substituent | Position | Electronic Effect | Influence on Reactivity and Properties |
| Ethyl | 4 | Electron-donating (inductive) | - May slightly increase the basicity of the pyrimidine ring.- Can provide steric hindrance, influencing the accessibility of adjacent positions. |
| Methoxy | 6 | Electron-donating (resonance) | - Increases the electron density of the pyrimidine ring, affecting its reactivity towards electrophiles.- Can be a site for nucleophilic substitution, often after conversion to a better leaving group. rsc.org |
| Amino | 2 | Electron-donating (resonance) | - Acts as a primary site for derivatization through reactions with electrophiles.- Its nucleophilicity is enhanced by the other electron-donating groups. |
Structure-activity relationship (SAR) studies on analogous pyrimidine derivatives have shown that modifications at these positions can significantly impact biological activity. For instance, in some series of pyrimidine-based compounds, the introduction of small alkyl groups can enhance binding to biological targets, while the nature of the substituent at the 6-position can be crucial for selectivity. While specific SAR data for this compound is not extensively detailed in the literature, the general principles of medicinal chemistry suggest that the combination of these substituents provides a unique steric and electronic profile that can be fine-tuned through further derivatization to optimize desired properties.
Emerging Research Directions and Future Perspectives
Integration with Advanced Synthetic Technologies
The synthesis of complex molecules like 4-Ethyl-6-methoxypyrimidin-2-amine is poised for a technological leap forward with the integration of microfluidics and automation.
Microfluidics and Flow Chemistry: The use of continuous flow reactors is a significant departure from traditional batch processing. azolifesciences.comchim.itnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product quality, and enhanced safety, particularly for highly exothermic reactions. chim.itnih.gov The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which can be crucial for controlling the regioselectivity in the synthesis of substituted pyrimidines. chim.itresearchgate.net For the synthesis of this compound, a flow-based process could enable a more streamlined and scalable production, minimizing waste and improving reproducibility. azolifesciences.comlookchem.com While specific applications to this compound are not yet widely reported, the successful flow synthesis of other pyrimidine (B1678525) derivatives, such as pyrazolopyrimidinones, highlights the potential of this technology. mdpi.com
Automation: Automated synthesis platforms, often coupled with flow chemistry systems, can accelerate the discovery and optimization of reaction conditions. nih.gov These systems can perform numerous experiments in a high-throughput manner, systematically varying reactants, catalysts, and conditions. nih.gov This approach would be invaluable for rapidly identifying the optimal pathway for the synthesis of this compound and for the efficient production of analog libraries for further research. The automated radiosynthesis of complex radiopharmaceuticals has demonstrated the feasibility and benefits of such systems in producing high-purity compounds under stringent conditions.
Sustainable and Scalable Production of this compound
The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For this compound, this translates to the development of eco-friendly and scalable synthetic routes.
Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of renewable resources, less hazardous solvents, and energy-efficient reaction conditions. nih.gov The development of catalytic methods that proceed under mild conditions and with high atom economy is a key aspect of this approach. For pyrimidine synthesis, this could involve the use of recyclable catalysts and the replacement of toxic reagents with more benign alternatives.
Scalable Synthesis: The demand for specialty chemicals necessitates synthetic methods that are not only efficient on a laboratory scale but also readily scalable for industrial production. Flow chemistry, as mentioned earlier, is inherently more scalable than batch processing. chim.it Additionally, the development of robust catalytic systems that maintain their activity and selectivity on a large scale is crucial. Research into nickel-catalyzed dehydrogenative annulation of alcohols for pyrimidine synthesis showcases a promising avenue for scalable and sustainable production. acs.org A gram-scale synthesis using this method has been successfully demonstrated, highlighting its industrial applicability. acs.org
Advanced Mechanistic Insights through Real-Time Monitoring Techniques
A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Real-time monitoring techniques provide a window into the dynamic changes occurring during a chemical reaction, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govrsc.orgdtu.dkyoutube.com By integrating analytical tools directly into the reaction vessel or flow stream, chemists can gain real-time insights into the reaction progress. This approach allows for better process control, ensuring consistent product quality and yield. nih.govyoutube.com
Real-Time NMR Spectroscopy: One powerful technique for real-time analysis is multidimensional NMR spectroscopy. nih.gov Ultrafast NMR methods can capture detailed structural information about reaction intermediates, even those with short lifetimes. nih.gov A study on the synthesis of pyrimidines utilized real-time, ultrafast 2D NMR to monitor the reaction and identify previously undetected intermediates, leading to a more complete understanding of the reaction mechanism. nih.gov Applying such techniques to the synthesis of this compound could reveal crucial details about its formation, enabling the optimization of reaction conditions to favor the desired product and minimize byproducts.
Computational-Experimental Synergy in Pyrimidine Derivative Research
The synergy between computational modeling and experimental work is a powerful driver of innovation in chemical research. For this compound, this collaboration can accelerate the discovery of new synthetic routes and provide a deeper understanding of its chemical properties.
Density Functional Theory (DFT) Studies: DFT calculations are a valuable tool for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net These studies can be used to predict reaction pathways, calculate activation energies, and understand the role of catalysts in a reaction. For pyrimidine derivatives, DFT has been used to study reaction mechanisms and to rationalize the observed regioselectivity in substitution reactions. researchgate.net Such computational insights can guide the design of experiments, saving time and resources.
Integrated Approaches: By combining computational predictions with experimental validation, researchers can gain a comprehensive understanding of the chemical system. For example, computational studies can be used to screen potential catalysts or reaction conditions before they are tested in the lab. researchgate.net This integrated approach has been successfully applied to the study of other heterocyclic compounds and holds great promise for advancing the chemistry of this compound. nih.gov
Below is a table summarizing the application of various computational methods in the study of pyrimidine derivatives:
| Computational Method | Application in Pyrimidine Research | Potential for this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, analysis of electronic structure. researchgate.netresearchgate.net | Predicting reactivity, understanding substituent effects, guiding synthetic strategy. |
| Molecular Docking | Prediction of binding modes of pyrimidine derivatives to biological targets. researchgate.netnih.gov | In the context of potential biological applications, identifying possible protein interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of pyrimidine derivatives based on their chemical structure. | If used in bioactive applications, to design more potent analogs. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions of pyrimidine-containing systems. | Understanding its behavior in different solvent environments or its interaction with other molecules. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Pyrimidine Functionalization
The development of novel synthetic methods for the functionalization of pyrimidine rings is an active area of research. These new reactions provide access to a wider range of derivatives with diverse properties.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying a molecule without the need for pre-installed functional groups. rsc.org This atom-economical approach can be used to introduce new substituents onto the pyrimidine ring in a highly selective manner. Research into the late-stage functionalization of complex molecules demonstrates the potential of this strategy for modifying compounds like this compound. nih.govnih.govacs.orgacs.org
Novel Catalytic Systems: The discovery of new catalysts is a key driver of innovation in synthetic chemistry. mdpi.com For pyrimidine synthesis, a variety of catalytic systems have been developed, including those based on iridium, copper, and nickel. acs.orgmdpi.comorganic-chemistry.org These catalysts enable the formation of the pyrimidine ring through novel multicomponent reactions, often with high efficiency and selectivity. mdpi.com The exploration of new catalytic systems will undoubtedly lead to new and improved methods for the synthesis and functionalization of this compound.
The following table highlights some of the novel catalytic systems and their applications in pyrimidine synthesis:
| Catalyst | Reaction Type | Substrates | Significance |
| Iridium Complexes | Multicomponent Synthesis | Amidines and alcohols | Regioselective access to highly substituted pyrimidines. mdpi.com |
| Copper Catalysts | [3+3] Annulation | Amidines and saturated ketones | Efficient synthesis of structurally important pyrimidines. organic-chemistry.org |
| Nickel Complexes | Dehydrogenative Annulation | Alcohols, amidines, and ketones | Sustainable synthesis with water and hydrogen as byproducts. acs.org |
| Zirconium-mediated Synthesis | Cycloaddition | Alkynes and nitriles | Formation of polysubstituted pyrimidines. mdpi.com |
| β-Cyclodextrin | Multicomponent Reaction | Aldehydes, ammonium (B1175870) acetate (B1210297), and 1,3-diketones | Recyclable, inexpensive, and non-toxic catalyst for pyrimidine synthesis in aqueous media. mdpi.com |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups via δ ~3.8–4.0 ppm (OCH₃) and δ ~1.2–1.4 ppm (CH₂CH₃) .
- Mass spectrometry (ESI-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) .
How can graph set analysis be applied to understand hydrogen bonding networks in this compound crystals?
Advanced Research Question
Graph set analysis (G. R. Desiraju’s extension of Etter’s rules) classifies hydrogen bonds into motifs (e.g., D , S , R ). For pyrimidines:
- Intramolecular bonds : N–H⋯N interactions stabilize planar conformations (e.g., six-membered rings) .
- Intermolecular bonds : C–H⋯O or C–H⋯π interactions form chains or sheets, analyzed via software like Mercury .
Example: In N-(2-fluorophenyl) derivatives, weak C–H⋯O bonds create polymeric chains parallel to the c-axis .
What strategies resolve contradictions in biological activity data among structurally similar pyrimidine derivatives?
Advanced Research Question
- 3D-QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethyl groups) with activity using steric/electronic descriptors .
- Systematic reviews : Apply Cochrane guidelines to assess bias, heterogeneity, and reproducibility across studies .
- Dose-response assays : Validate activity thresholds via IC₅₀/EC₅₀ comparisons under standardized conditions .
How to perform conformational analysis using dihedral angles in pyrimidine derivatives?
Advanced Research Question
- X-ray-derived dihedral angles : Measure torsional angles between the pyrimidine ring and substituents (e.g., ethyl group). For example, dihedral angles of ~12° indicate minor deviations from coplanarity .
- Computational modeling : Compare experimental angles with DFT-optimized geometries (software: Gaussian, ORCA) .
- Thermal motion analysis : Use anisotropic displacement parameters to assess flexibility .
What are the key considerations in designing experiments to assess the thermal stability of this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
